molecular formula C15H11NS B167676 2,4-Diphenylthiazole CAS No. 1826-14-8

2,4-Diphenylthiazole

Cat. No. B167676
CAS RN: 1826-14-8
M. Wt: 237.32 g/mol
InChI Key: MIECVJDZXBUVSN-UHFFFAOYSA-N
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Description

2,4-Diphenylthiazole is a chemical compound with the empirical formula C15H11NS . It is a solid substance .


Synthesis Analysis

The synthesis of 2,4-Diphenylthiazole and its derivatives has been described in several studies . For instance, one study described the synthesis of a series of 2,4-disubstituted arylthiazoles, which involved a Suzuki–Miyaura palladium-catalyzed coupling .


Molecular Structure Analysis

The molecular structure of 2,4-Diphenylthiazole consists of a thiazole ring with phenyl groups attached at the 2 and 4 positions . The molecular weight of the compound is 237.32 .


Chemical Reactions Analysis

2,4-Diphenylthiazole and its derivatives have been involved in various chemical reactions for the synthesis of bioactive molecules . These reactions have led to the creation of compounds with significant biological activities.


Physical And Chemical Properties Analysis

2,4-Diphenylthiazole is a solid substance . Its empirical formula is C15H11NS and it has a molecular weight of 237.32 .

Scientific Research Applications

Corrosion Inhibition

  • Adsorption on Mild Steel : Triazole derivatives, including 2,4-Diphenylthiazole, have been studied for corrosion inhibition on mild steel surfaces. They exhibit significant efficiency in preventing corrosion, particularly in hydrochloric acid environments. Their effectiveness is attributed to the type and nature of substituents in the inhibitor molecule, with adsorption following the Langmuir isotherm model (Bentiss et al., 2007).

Fluorination Chemistry

  • Nuclear Fluorination : Research has shown that 2,4-Diphenylthiazole derivatives can be fluorinated at the 5-position using the N–F fluorinating reagent Accufluor®. Although selective fluorination on the thiazole ring occurs, it is often incomplete, resulting in moderate yields of fluorinated products (Campbell & Stephens, 2006).

Anti-Inflammatory Properties

  • Potential Anti-Inflammatory Agents : A series of diphenylthiazole derivatives have been synthesized and tested for anti-inflammatory properties. They demonstrated significant effectiveness in reducing inflammation in animal models, acting as COX enzyme inhibitors. Some compounds showed higher activity compared to known anti-inflammatory drugs (Abdelazeem et al., 2015).
  • COX Enzyme Inhibition : Further studies on diphenylthiazole-thiazolidinone hybrids revealed their potent COX inhibitory activity, validating their potential as anti-inflammatory/analgesic agents. Specific compounds exhibited the highest activity in both in vitro and in vivo assays (Abdelazeem & Salama, 2015).

Biological Activities

  • Antimicrobial and Antifungal Activities : Novel N,4-diphenylthiazol-2-amine derivatives have demonstrated potent antifungal activity, as well as good anti-inflammatory and moderate antibacterial activity against both sensitive and resistant bacterial strains. In silico studies indicated a strong binding affinity against specific pathogens (Nadaf et al., 2019).
  • Cholinesterase Enzymes Inhibition : Some 1,2,3-triazoles, related to diphenylthiazole, have been synthesized and investigated for inhibitory activities against cholinesterase enzymes, exhibiting significant antioxidant and antimicrobial effects. They displayed strong inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, suggesting therapeutic potential in neurological conditions (Almaz, 2022).

Other Applications

  • Scintillating Efficiencies : Research on 2,5-diarylthiazole derivatives, closely related to 2,4-diphenylthiazole, has shown their potential in scintillation efficiency studies. These compounds exhibit fluorescence spectra shifts due to intramolecular hydrogen bonds, relevant in material science applications (Prezhdo et al., 2004).

Safety And Hazards

2,4-Diphenylthiazole is classified as an acute toxic substance. It is non-combustible and can cause chronic effects .

Future Directions

Research on 2,4-Diphenylthiazole and its derivatives is ongoing, with a focus on their potential as bioactive molecules . These compounds have shown promise in various areas, including as potential anti-inflammatory agents and as trypanocidal agents . Further investigation is needed to fully understand their properties and potential applications.

properties

IUPAC Name

2,4-diphenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NS/c1-3-7-12(8-4-1)14-11-17-15(16-14)13-9-5-2-6-10-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIECVJDZXBUVSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346996
Record name 2,4-Diphenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diphenylthiazole

CAS RN

1826-14-8
Record name 2,4-Diphenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
K Brown, DP Cater, JF Cavalla, D Green… - Journal of Medicinal …, 1974 - ACS Publications
A variety of novel 2, 4-diarylthiazole-5-acetic acids and related compounds was prepared by the Hantzsch thiazole synthesis and evaluated as antiinflammatory agents on the …
Number of citations: 70 pubs.acs.org
EC Taylor Jr, JA Anderson… - Journal of the American …, 1955 - ACS Publications
IV In contrast to the extreme lability of the major-ity of previously prepared 4-aminothiazoles toward acid hydrolysis, 2· 8· 5-8 4-ammo-2, 5-diphenylthiazole (prepared from the …
Number of citations: 17 pubs.acs.org
M Kojima, M Maeda - Journal of the Chemical Society D: Chemical …, 1970 - pubs.rsc.org
2, 5-Diphenylthiazole (I) is converted into 3, 4-diphenylisothiazole (III) and 4, 5-diphenylthiazole (IV), and 2, 4-diphenylthiazole (II) into 3, 5-diphenylisothiazole (VI), as the …
Number of citations: 8 pubs.rsc.org
J Zhang, P Li, H Zeng, Y Huang… - Synthetic …, 2020 - Taylor & Francis
2,4-Diphenyl thiazole is an important organic intermediate and its derivatives contain multiple biological properties. In the present study, we reported a new protocol to synthesize 2,4-…
Number of citations: 4 www.tandfonline.com
TF Campbell, CE Stephens - Journal of fluorine chemistry, 2006 - Elsevier
A series of 2,4-diphenylthiazole derivatives were synthesized and directly fluorinated at the 5-position by reaction with the N–F fluorinating reagent Accufluor ® . Although fluorination …
Number of citations: 18 www.sciencedirect.com
EE Sommers, TI Crowell - Journal of the American Chemical …, 1955 - ACS Publications
Stigmasterol.—Fraction A, after two crystallizations from 95% acetone, was converted to the benzoate with pyridine-benzoyl chloride in the usual manner. After crystallization of the …
Number of citations: 21 pubs.acs.org
MJ Thompson, JC Louth, GK Greenwood… - …, 2010 - Wiley Online Library
Amide derivatives of 2,4‐diarylthiazole‐5‐carboxylic acids were synthesised and tested for efficacy in a cell line model of prion disease. A number of compounds demonstrating …
M Maeda, M Kojima - Tetrahedron Letters, 1973 - Elsevier
(Received in Japan 22 June 19731 reoeived In UK for publication 27 July 1973) In the preceding communication,* we reported on the photorearrangements of 2, 5-and 2, 4-…
Number of citations: 2 www.sciencedirect.com
S Tani, TN Uehara, J Yamaguchi, K Itami - Chemical Science, 2014 - pubs.rsc.org
A programmed synthesis of privileged arylthiazoles via sequential C–H couplings catalyzed by palladium or nickel catalysts has been accomplished. This versatile protocol can supply …
Number of citations: 192 pubs.rsc.org
J Haemmerle, M Schnuerch, P Stanetty - Synlett, 2007 - thieme-connect.com
A systematic study of the cross-coupling capability of 4-and 5-substituted 2-phenylthiazoles under Stille conditions is presented. Two cross-coupling options were investigated: 1) …
Number of citations: 14 www.thieme-connect.com

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